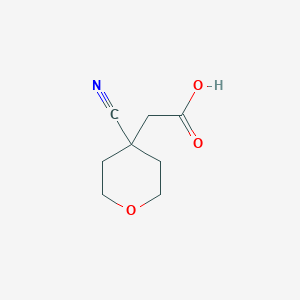
2'-epi-5-Deoxystrigol
概要
説明
2’-epi-5-Deoxystrigol is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play crucial roles in regulating plant growth and development, particularly in the rhizosphere. They are involved in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal fungi, as well as in the germination of parasitic plants such as Striga and Orobanche .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-epi-5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. The process begins with the cleavage of carotenoids by carotenoid cleavage dioxygenases to produce carlactone, which is then converted to 2’-epi-5-Deoxystrigol through a series of oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of 2’-epi-5-Deoxystrigol is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing the extraction from plant tissues and root exudates using organic solvents such as ethyl acetate and acetone, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: 2’-epi-5-Deoxystrigol undergoes various chemical reactions, including:
Oxidation: Conversion to other strigolactones or their derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups to modify its activity
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Employs reagents such as halogens or alkylating agents.
Major Products:
Orobanchol: A hydroxylated derivative.
5-Deoxystrigol: A closely related strigolactone.
科学的研究の応用
2’-epi-5-Deoxystrigol has several scientific research applications:
Chemistry: Used as a model compound to study strigolactone biosynthesis and signaling pathways.
Biology: Investigates its role in plant-microbe interactions and plant hormone regulation.
Medicine: Explores potential therapeutic applications due to its bioactive properties.
Industry: Utilized in agriculture to manage parasitic weeds and enhance crop productivity
作用機序
2’-epi-5-Deoxystrigol exerts its effects by binding to specific receptors in plants, such as the D14 protein, which is part of the α/β-fold hydrolase superfamily. This binding triggers a signaling cascade that regulates various physiological processes, including shoot branching inhibition and root development. The compound also interacts with other plant hormones like auxins and cytokinins to modulate plant growth and stress responses .
類似化合物との比較
Strigol: The first identified strigolactone.
Orobanchol: A hydroxylated derivative of 2’-epi-5-Deoxystrigol.
5-Deoxystrigol: A closely related strigolactone
Uniqueness: 2’-epi-5-Deoxystrigol is unique due to its specific stereochemistry, which influences its biological activity and receptor binding affinity. This distinct structure allows it to play specialized roles in plant signaling and development .
特性
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-MDVYPADHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8036250.png)




![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)


![5-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8036312.png)

![3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene](/img/structure/B8036322.png)

